Aqueous Solubility: Zopiclone Hydrochloride vs. Zopiclone Free Base for Parenteral Formulation Enablement
Zopiclone hydrochloride demonstrates a dramatic >48-fold improvement in aqueous solubility compared to zopiclone free base, enabling injectable formulation development that is unattainable with the free base alone [1]. After exhaustive attempts using co-solvency, pH control, and hydrotropy methods all failed to achieve adequate solubility, only the hydrochloride salt provided the requisite solubility for an aqueous parenteral product.
| Evidence Dimension | Saturation solubility in distilled water at room temperature |
|---|---|
| Target Compound Data | ≥5.0 mg/mL (achieved formulation concentration of 5.5 mg/mL with zopiclone hydrochloride) |
| Comparator Or Baseline | Zopiclone free base: 0.115 mg/mL (115 μg/mL) in distilled water |
| Quantified Difference | ≥48-fold solubility enhancement (5.5 mg/mL vs. 0.115 mg/mL) |
| Conditions | Distilled water, room temperature; spectrophotometric determination at 303.6 nm; solubility studies conducted over 24-hour equilibration period (Swamy et al., 2008) |
Why This Matters
This solubility differential is the critical gatekeeper for any research or industrial application requiring aqueous parenteral delivery of zopiclone, including in vivo pharmacokinetic studies via intravenous route, emergency sedative-hypnotic injection development, and aqueous-based analytical method validation.
- [1] Swamy PV, Sushma P, Chirag G, Prasad K, Younus ali M, Raju SA. Parenteral formulation of zopiclone. Indian J Pharm Sci. 2008;70(1):99-102. doi:10.4103/0250-474X.40342. View Source
